トラキソプロジルメシル酸塩

説明

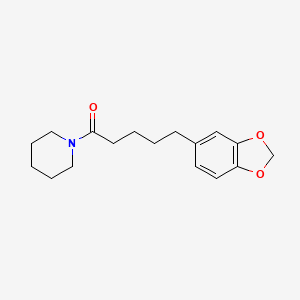

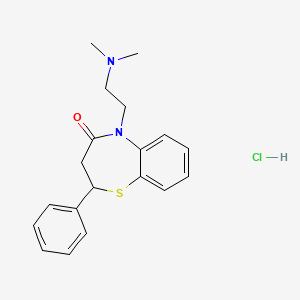

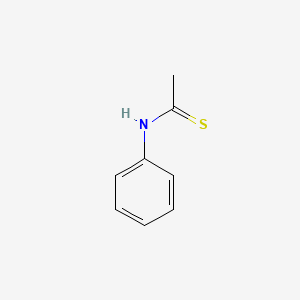

Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . It has been developed by Pfizer and has shown neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies .

Molecular Structure Analysis

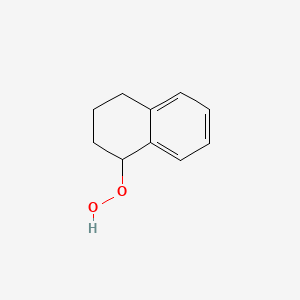

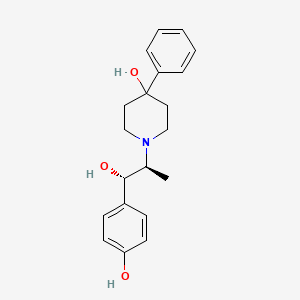

Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . Its molecular formula is C20H25NO3 . When it forms a mesylate salt, the molecular formula becomes C21H29NO6S .Physical And Chemical Properties Analysis

Traxoprodil has a molecular weight of 327.4 g/mol . When it forms a mesylate salt, the molecular weight increases to 423.5 g/mol .科学的研究の応用

トラキソプロジルメシル酸塩:科学研究におけるアプリケーションの包括的な分析

海馬ニューロンの神経保護: トラキソプロジルメシル酸塩は、ラットの海馬ニューロンにおけるグルタミン酸誘発性死を阻害することが示されており、興奮毒性が懸念される脳卒中や外傷性脳損傷などの状態における神経保護戦略における潜在的な適用を示唆しています .

NMDA受容体の選択的拮抗作用: この化合物は、NR2Bサブユニットを含むNMDA受容体に対して非常に選択的であり、アルツハイマー病などのNMDA受容体機能不全に関連する疾患の治療開発に役立つ可能性があります .

抗うつ薬活性の増強: トラキソプロジルは、イミプラミン、フルオキセチン、エシタロプラム、レボキセチンなどの抗うつ薬の動物行動モデルにおける活性を増強する能力について研究されており、うつ病治療における補助療法としての使用を示唆しています .

薬物動態と代謝: 動物モデルにおけるトラキソプロジルメシル酸塩の代謝、分布、排泄に関する研究は、薬物開発プロセスにとって重要な薬物動態プロファイルを理解するための重要なデータを提供しています .

作用機序

Target of Action

Traxoprodil mesylate is a selective antagonist of the NR2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor, and the NR2B subunit is one of its components .

Mode of Action

As an antagonist, traxoprodil mesylate binds to the NR2B subunit of the NMDA receptor and inhibits its function . This inhibition can potentiate the antidepressant-like effects of certain antidepressant drugs .

Biochemical Pathways

Traxoprodil mesylate affects several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction , glutamatergic synapse , and dopaminergic synapse pathways . The interaction with these pathways can lead to various downstream effects, contributing to its antidepressant activity.

Pharmacokinetics

Traxoprodil mesylate is metabolized in both extensive metabolizers (EMs) and poor metabolizers (PMs), with approximately 7% and 50% of the administered radioactivity excreted as unchanged drug in the excreta of EMs and PMs, respectively . The main metabolic pathways in EMs involve hydroxylation at the 3-position of the hydroxyphenyl ring and methylation of the resulting catechol followed by conjugation . In contrast, direct conjugation of traxoprodil with glucuronic or sulfuric acid is the major pathway in PMs . The metabolism of traxoprodil is mainly mediated by CYP2D6 .

Action Environment

The action, efficacy, and stability of traxoprodil mesylate can be influenced by environmental factors such as the metabolic state of the individual. For instance, the elimination of traxoprodil is more rapid in EMs than in PMs, with terminal elimination half-lives of 2.8 and 26.9 hours, respectively . This suggests that the individual’s metabolic phenotype can significantly influence the pharmacokinetics and, consequently, the therapeutic efficacy of traxoprodil mesylate.

Safety and Hazards

特性

IUPAC Name |

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBWUANKVIMZIA-WRRDZZDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172230 | |

| Record name | Traxoprodil mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188591-67-5 | |

| Record name | Traxoprodil mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traxoprodil mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAXOPRODIL MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。